molecular formula C16H21FN2O2 B15113122 1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B15113122
M. Wt: 292.35 g/mol
InChI Key: LJOSCXLNNZLBPR-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihalides or through the reduction of diazepinones.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the diazepane ring with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Oxolan-3-yl Group: This can be done through nucleophilic substitution reactions where the oxolan-3-yl group is introduced using suitable electrophiles.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzoyl or oxolan-3-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Fluorobenzoyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane: Similar structure but with a tetrahydrofuran ring instead of oxolan.

Uniqueness

1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to the presence of the fluorobenzoyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

(3-fluorophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone

InChI

InChI=1S/C16H21FN2O2/c17-14-4-1-3-13(11-14)16(20)19-7-2-6-18(8-9-19)15-5-10-21-12-15/h1,3-4,11,15H,2,5-10,12H2

InChI Key

LJOSCXLNNZLBPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)F)C3CCOC3

Origin of Product

United States

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